

On-Target Effects of NCT-503 on Serine Biosynthesis: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the on-target effects of **NCT-503**, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. This document summarizes key quantitative data, details experimental methodologies, and visualizes the critical signaling pathways and experimental workflows.

Core Mechanism of Action

NCT-503 is a small-molecule inhibitor that specifically targets PHGDH.[1][2][3][4][5] PHGDH catalyzes the conversion of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, the first committed step in serine synthesis. By inhibiting PHGDH, **NCT-503** effectively blocks the production of serine from glucose. Studies have shown that **NCT-503** acts as a non-competitive inhibitor with respect to both 3-PG and the co-substrate NAD+.

Quantitative Analysis of NCT-503 Activity

The efficacy of **NCT-503** has been quantified across various experimental systems. The following tables summarize the key inhibitory concentrations and effects on cell viability.

Table 1: Inhibitory Concentration of NCT-503



Parameter	Value	Cell/System	Reference
IC50	2.5 μΜ	Enzyme Assay	
EC50	8–16 μΜ	PHGDH-dependent cell lines	

Table 2: Effect of NCT-503 on Cancer Cell Viability

Cell Line	PHGDH Expression	NCT-503 Concentration	Reduction in Viability	Reference
SH-EP (Neuroblastoma)	Low	10 μΜ	Up to 50%	
SK-N-AS (Neuroblastoma)	Low	10 μΜ	Up to 50%	
BE(2)-C (Neuroblastoma)	High	10 μΜ	40-50%	
Kelly (Neuroblastoma)	High	10 μΜ	20-35%	
MDA-MB-468 (Breast Cancer)	High (PHGDH- dependent)	Not specified	Growth reduction	
MDA-MB-231 (Breast Cancer)	Low (PHGDH- independent)	Not specified	No effect on growth	
A549 (NSCLC)	Not specified	Not specified	Proliferation inhibition	
HIF2α-KO-SU-R- 786-o (Renal Cell Carcinoma)	High	Not specified	Potent inhibitory effects	_
Human Myeloma Cell Lines	Expressed	Not specified	Sensitive	-

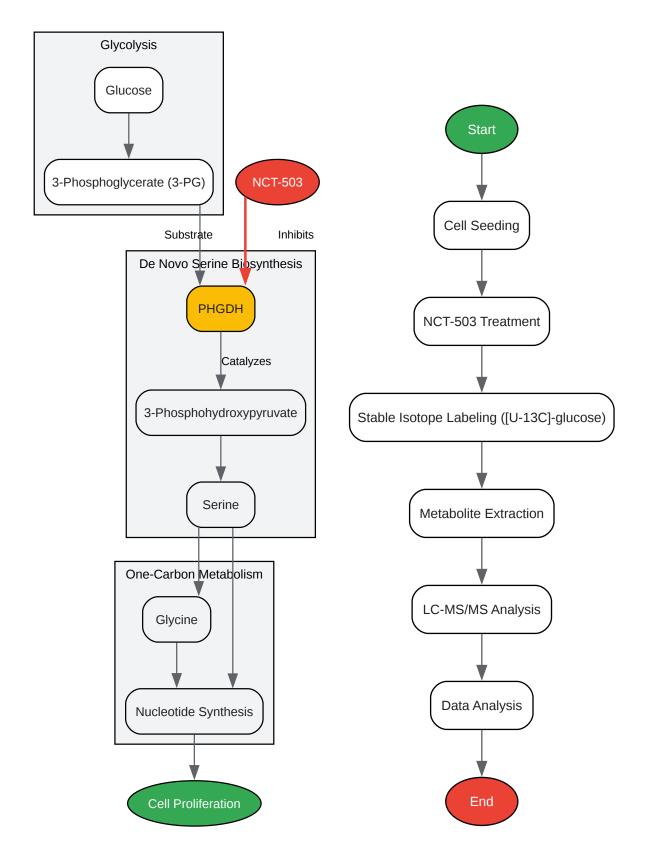


Signaling Pathways and Metabolic Consequences

NCT-503-mediated inhibition of PHGDH has significant downstream effects on cellular metabolism and signaling. The primary on-target effect is the reduction of glucose-derived serine. This blockade forces cells dependent on de novo serine synthesis to rely on exogenous serine. Furthermore, the inhibition of serine synthesis impacts one-carbon metabolism, leading to a depletion of nucleotides and subsequent cell cycle arrest. Interestingly, some studies have reported that **NCT-503** treatment can trigger a futile cycle by activating SHMT1-dependent serine synthesis from glycine, further contributing to nucleotide depletion.

Recent findings also indicate that **NCT-503** can have off-target effects, such as rerouting glucose-derived carbons into the TCA cycle, independent of its effect on PHGDH.





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